5-Bromobenzo[D]oxazole-2-thiol
Overview
Description
5-Bromobenzo[D]oxazole-2-thiol is a heterocyclic compound with the molecular formula C7H4BrNOS. It is a derivative of benzoxazole, featuring a bromine atom at the 5-position and a thiol group at the 2-position.
Mechanism of Action
Target of Action
5-Bromobenzo[D]oxazole-2-thiol is a chemical compound with the molecular formula C7H4BrNOS Similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been reported to target bacterial quorum sensing pathways .
Mode of Action
It’s worth noting that benzo[d]thiazole-2-thiol derivatives have been found to inhibit bacterial quorum sensing . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
These pathways allow bacteria to respond to changes in their environment and coordinate collective behaviors .
Result of Action
Similar compounds have been shown to inhibit bacterial growth and disrupt biofilm formation .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy of similar compounds in inhibiting bacterial quorum sensing can be affected by factors such as nutrient availability and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[D]oxazole-2-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol.
Formation of Benzoxazole Ring: 2-Aminophenol is reacted with carbon disulfide in the presence of potassium hydroxide to form benzo[d]oxazole-2-thiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[D]oxazole-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Corresponding sulfides.
Scientific Research Applications
5-Bromobenzo[D]oxazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, facilitating the formation of complex structures.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[D]oxazole-2-thiol: Similar structure but with a chlorine atom instead of bromine.
5-Fluorobenzo[D]oxazole-2-thiol: Contains a fluorine atom at the 5-position.
5-Iodobenzo[D]oxazole-2-thiol: Features an iodine atom at the 5-position.
Uniqueness
5-Bromobenzo[D]oxazole-2-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBNUPHVZYFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442794 | |
Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439607-87-1 | |
Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-benzoxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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